1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol

Description

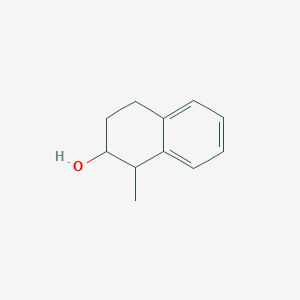

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is a tetralin-derived secondary alcohol with a methyl substituent at position 1 of the partially saturated naphthalene ring.

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINJSWVIDJTJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006606 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86088-40-6 | |

| Record name | NSC69085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-methyl-1,2,3,4-tetrahydronaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-methyl-1,2,3,4-tetrahydronaphthalen-2-one, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form 1-methyl-1,2,3,4-tetrahydronaphthalene using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Oxidation: 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-one

Reduction: 1-Methyl-1,2,3,4-tetrahydronaphthalene

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The hydroxyl group plays a crucial role in these interactions, enabling the compound to form hydrogen bonds and interact with various biomolecules .

Comparison with Similar Compounds

Structural and Functional Differences

- Electron-Donating Groups (e.g., 6-Methoxy): Improve stability against oxidation; methoxy derivatives are common in pharmaceutical intermediates . Amino and Hydrochloride Derivatives: The 1-amino-2-ol hydrochloride salt (C₁₀H₁₄ClNO) exhibits basicity, enabling salt formation for improved crystallinity and bioavailability .

- Biological Activity: While the target compound lacks direct bioactivity data, analogs like 3-methyltetral-1-one are precursors to antiviral agents (e.g., HIV therapeutics) and tumor inhibitors .

Analytical Methods

Capillary electrophoresis (CE) has been validated for detecting tetrahydro-β-carboline alkaloids (structurally related to tetralin alcohols) with a detection limit of 2.5–5.0 µg/mL, suggesting applicability for quality control of similar compounds .

Industrial and Biomedical Relevance

- 1,2,3,4-Tetrahydronaphthalene (Tetralin) : Used in dyes, resins, and as a solvent; its hydroxyl derivatives (e.g., 1-tetralol) are precursors for fragrances and pharmaceuticals .

- Neuroprotective Potential: Modafinil, a compound structurally related to methyltetrahydropyridines, demonstrates neuroprotection in Parkinson’s models, hinting at possible applications for methyl-substituted tetralin alcohols .

Biological Activity

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound derived from naphthalene, characterized by its hydroxyl (-OH) and methyl (-CH₃) groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals and industrial chemistry.

- Molecular Formula : C₁₁H₁₄O

- CAS Number : 86088-40-6

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. The hydroxyl group plays a significant role in:

- Antioxidant Activity : Scavenging free radicals and inhibiting oxidative stress pathways.

- Antimicrobial Properties : Potentially disrupting microbial cell membranes or interfering with metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is believed to mitigate oxidative stress by neutralizing reactive oxygen species (ROS), thus protecting cells from damage.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Showed IC50 value of 25 µg/mL indicating strong radical scavenging activity. | |

| ABTS Assay | Effective in reducing ABTS radical cation with a percentage inhibition of 78% at 50 µg/mL. |

Antimicrobial Activity

The compound has demonstrated potential as an antimicrobial agent against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings suggest that the compound could be developed into a natural preservative or therapeutic agent against infections.

Toxicological Profile

Toxicological studies have assessed the safety profile of this compound:

- Acute Toxicity : The compound exhibits low acute toxicity with an oral LD50 of approximately 2860 mg/kg in male rats.

- Chronic Exposure : Long-term studies indicate no significant adverse effects at doses below 150 mg/kg body weight per day; however, some hematological changes were noted at higher doses.

Case Studies

- Study on Antioxidant Effects : A study conducted on human cell lines demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to untreated controls.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against common bacterial strains causing urinary tract infections. Results showed a notable reduction in bacterial load after treatment with the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization and hydroxylation of precursor compounds. Key steps include:

- Use of chiral catalysts (e.g., transition-metal complexes) to control stereochemistry .

- Temperature optimization (e.g., 60–80°C) to minimize side reactions and enhance yield .

- Purification via column chromatography or recrystallization to isolate the desired stereoisomer .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Catalyst Type | Rhodium or Palladium | Enhances enantiomeric excess |

| Reaction Temperature | 60–80°C | Prevents thermal degradation |

| Solvent | Dichloromethane/THF | Improves solubility and kinetics |

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for hydroxyl (-OH) and methyl groups to confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C11H14O) and isotopic distribution .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Q. What toxicological profiles must be considered during in vivo studies?

- Key Findings from Evidence :

- Systemic effects in mammals include hepatic and renal toxicity at high doses (>500 mg/kg) .

- Inhalation and dermal exposure routes require stringent safety protocols (e.g., fume hoods, gloves) .

- Recommended Assessments :

| Health Outcome | Test Model | Exposure Route | Reference |

|---|---|---|---|

| Hepatic Toxicity | Rodents | Oral | |

| Ocular Irritation | Rabbit Models | Dermal |

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Strategies :

- Comparative Meta-Analysis : Normalize data across studies using parameters like IC50 values and cell lines (e.g., HepG2 vs. RAW 264.7) .

- Stereochemical Validation : Confirm enantiomeric composition, as bioactivity may vary between stereoisomers .

- Case Example : Discrepancies in anti-inflammatory activity may arise from impurities in early synthetic batches; re-testing with HPLC-purified samples is advised .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

- Validation : Cross-reference predictions with experimental mutagenesis data (e.g., site-directed mutagenesis of catalytic sites) .

Q. How can environmental stability and degradation pathways be studied?

- Experimental Design :

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Test pH-dependent breakdown (pH 3–10) at 25°C and 37°C .

- Key Metrics :

| Condition | Half-Life (t1/2) | Major Degradation Product |

|---|---|---|

| UV Exposure | 48 hours | Quinone derivatives |

| Alkaline Hydrolysis | 72 hours | Ring-opened diols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.